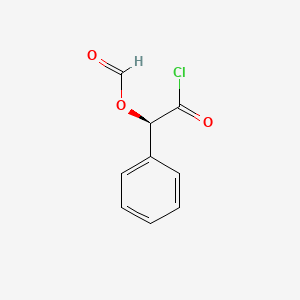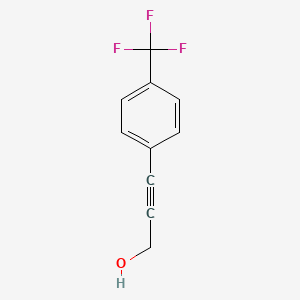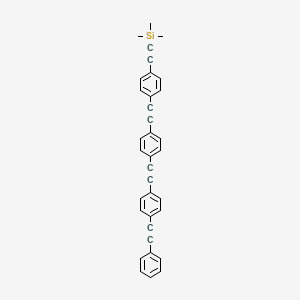
叔丁醇镁
概述
描述
Magnesium tert-butoxide is an organometallic compound with the chemical formula (CH₃)₃COMgOC(CH₃)₃. It is a white to light grey powder that is commonly used as a strong base and nucleophile in various chemical reactions . This compound is particularly valuable in organic synthesis and industrial applications due to its reactivity and versatility.
科学研究应用
Magnesium tert-butoxide has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a strong base and nucleophile in various organic synthesis reactions.
Pharmaceuticals: It serves as a pharmaceutical intermediate in the synthesis of antiviral drugs such as adefovir and tenofovir.
Catalysis: It acts as a catalyst in polymerization reactions and oxidation reactions.
Material Science: High purity, submicron, and nanopowder forms of magnesium tert-butoxide are used in material science research.
作用机制
Target of Action
Magnesium tert-butoxide primarily targets protonated organic compounds . It acts as a strong base and nucleophile, participating in various reactions .
Mode of Action
The compound interacts with its targets through deprotonation reactions . It can remove a proton from an organic compound, leading to the formation of a new bond. This property makes it a valuable reagent in organic syntheses .
Biochemical Pathways
Magnesium tert-butoxide is involved in several biochemical pathways, including Grignard reactions and alkylations . In these reactions, it serves as a strong base and nucleophile, facilitating the formation of new organic compounds .
Pharmacokinetics
It’s important to note that it is awater-reactive solid , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The action of Magnesium tert-butoxide results in the formation of new organic compounds. It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other magnesium compounds .
Action Environment
The action of Magnesium tert-butoxide is influenced by environmental factors. It is a water-reactive solid and is sensitive to air and moisture . Therefore, it must be stored and used under conditions that minimize exposure to these elements to maintain its efficacy and stability .
生化分析
Biochemical Properties
Magnesium tert-butoxide plays a significant role in biochemical reactions, particularly in the deprotonation of weak acids and the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules by acting as a strong base, facilitating the removal of protons from substrates. This interaction often leads to the activation or inhibition of specific biochemical pathways. For example, magnesium tert-butoxide can interact with enzymes involved in the synthesis of complex organic molecules, enhancing their catalytic activity .
Cellular Effects
Magnesium tert-butoxide has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, magnesium tert-butoxide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of magnesium tert-butoxide involves its strong basicity and ability to deprotonate substrates. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their conformation and activity. This can result in the activation or inhibition of enzymatic reactions, leading to changes in cellular processes. Magnesium tert-butoxide can also influence gene expression by interacting with DNA and RNA molecules, affecting the transcription and translation of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium tert-butoxide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that magnesium tert-butoxide can have sustained effects on cellular function, with some changes persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of magnesium tert-butoxide vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, magnesium tert-butoxide can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal models .
Metabolic Pathways
Magnesium tert-butoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in the synthesis and degradation of organic molecules, leading to changes in the overall metabolic profile of cells. The compound’s strong basicity allows it to participate in deprotonation reactions, which are crucial for many metabolic processes .
Transport and Distribution
Within cells and tissues, magnesium tert-butoxide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
Magnesium tert-butoxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions, as it ensures that magnesium tert-butoxide interacts with the appropriate biomolecules and enzymes within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium tert-butoxide can be synthesized through several methods. One common approach involves the reaction of magnesium with tert-butanol in the presence of a catalyst. The process typically includes the following steps :
Addition of Tertiary Butanol Ester and Catalyst: Tertiary butanol ester and a catalyst (such as butyl titanate, dimethylsulfoxide, and iodine) are added to a reaction container.
Reaction Under Nitrogen Protection: Magnesium alkoxide is added under nitrogen protection, and the mixture is heated and refluxed for 0.5 to 5 hours.
Separation and Purification: After the reaction is complete, byproducts are removed by steaming off, and the remaining mixture is filtered under reduced pressure. The filter cake is then washed and dried to obtain high-purity magnesium tert-butoxide.
Industrial Production Methods
In industrial settings, magnesium tert-butoxide is produced using similar methods but on a larger scale. The process involves the use of magnesium and ethanol as initial raw materials, with mercury iodide as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Magnesium tert-butoxide undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used as a strong base in deprotonation reactions for organic synthesis.
Grignard Reactions: It acts as a nucleophile in Grignard reactions, facilitating the formation of carbon-carbon bonds.
Polymerization Reactions: It serves as a catalyst in polymerization reactions.
Elimination Reactions: It can be used to form less substituted alkenes in elimination reactions (E2 mechanism).
Common Reagents and Conditions
Reagents: Common reagents used with magnesium tert-butoxide include tert-butanol, Grignard reagents, and various organic substrates.
Conditions: Reactions typically occur under anhydrous conditions and may require inert atmosphere protection (e.g., nitrogen or argon) to prevent moisture and air sensitivity.
Major Products
The major products formed from reactions involving magnesium tert-butoxide depend on the specific reaction type. For example, in Grignard reactions, the product is often a new carbon-carbon bond, while in elimination reactions, the product is an alkene.
相似化合物的比较
Similar Compounds
Potassium tert-butoxide: Similar in structure and reactivity, but potassium tert-butoxide is often used in elimination reactions due to its strong basicity and bulkiness.
Sodium tert-butoxide: Another strong base, but with slightly different reactivity and solubility properties.
Magnesium ethoxide: Similar in function but less bulky, making it more nucleophilic and less selective in elimination reactions.
Uniqueness
Magnesium tert-butoxide is unique due to its combination of strong basicity and bulkiness, which makes it particularly effective in selective deprotonation and elimination reactions. Its use as a catalyst in polymerization and oxidation reactions also sets it apart from other similar compounds .
属性
CAS 编号 |
32149-57-8 |
|---|---|
分子式 |
C4H10MgO |
分子量 |
98.43 g/mol |
IUPAC 名称 |
magnesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3; |
InChI 键 |
YJEURMNULDBJRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] |
规范 SMILES |
CC(C)(C)O.[Mg] |
Key on ui other cas no. |
32149-57-8 |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
